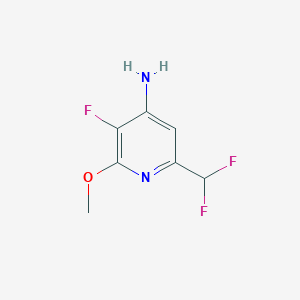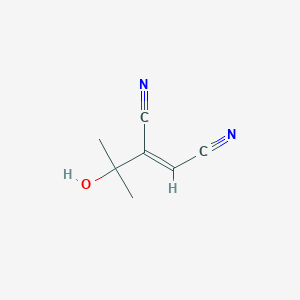
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile is an organic compound with a unique structure that includes a hydroxy group and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate aldehyde with a nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal waste. The use of catalysts and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile: shares similarities with other nitrile-containing compounds, such as acetonitrile and benzonitrile.
Hydroxy-containing compounds: Similar to compounds like ethanol and phenol, which also contain hydroxy groups.
Uniqueness
- The combination of hydroxy and nitrile groups in this compound makes it unique, providing distinct reactivity and potential applications compared to other compounds with only one of these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
(E)-2-(2-hydroxypropan-2-yl)but-2-enedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-7(2,10)6(5-9)3-4-8/h3,10H,1-2H3/b6-3+ |
InChI Key |
FWZMJWJQWWXQHF-ZZXKWVIFSA-N |
Isomeric SMILES |
CC(C)(/C(=C/C#N)/C#N)O |
Canonical SMILES |
CC(C)(C(=CC#N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

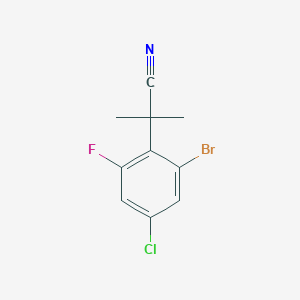

![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
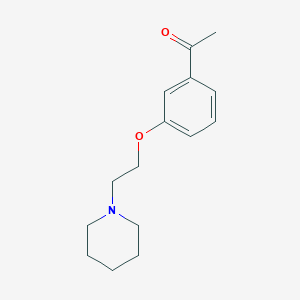
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)
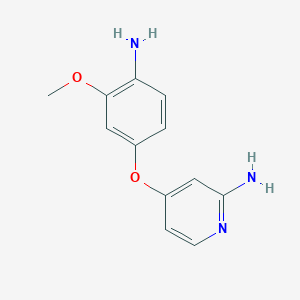


![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)

![1,1,1-Trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B13919552.png)
